4,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidine-3-carbonitrile

Medicinal Chemistry Scaffold Derivatization Sequential S_NAr

4,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidine-3-carbonitrile (CAS 1379322-18-5) is a heterobicyclic scaffold that embeds three chemically addressable handles: two chlorine atoms at positions 4 and 6 that act as sequential leaving groups for nucleophilic aromatic substitution (SNAr), and a carbonitrile group at position 3 that serves as a hydrogen-bond acceptor or a precursor for further transformations. This substitution pattern places the compound within the broader pyrazolo[3,4-d]pyrimidine class, a privileged scaffold extensively explored for kinase inhibition and anticancer applications.

Molecular Formula C6HCl2N5
Molecular Weight 214.01 g/mol
Cat. No. B11888993
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidine-3-carbonitrile
Molecular FormulaC6HCl2N5
Molecular Weight214.01 g/mol
Structural Identifiers
SMILESC(#N)C1=C2C(=NN1)N=C(N=C2Cl)Cl
InChIInChI=1S/C6HCl2N5/c7-4-3-2(1-9)12-13-5(3)11-6(8)10-4/h(H,10,11,12,13)
InChIKeyJTZIMWRZPMXJCO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidine-3-carbonitrile: A Bis-Electrophilic Scaffold for Accelerated Medicinal Chemistry


4,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidine-3-carbonitrile (CAS 1379322-18-5) is a heterobicyclic scaffold that embeds three chemically addressable handles: two chlorine atoms at positions 4 and 6 that act as sequential leaving groups for nucleophilic aromatic substitution (SNAr), and a carbonitrile group at position 3 that serves as a hydrogen-bond acceptor or a precursor for further transformations . This substitution pattern places the compound within the broader pyrazolo[3,4-d]pyrimidine class, a privileged scaffold extensively explored for kinase inhibition and anticancer applications [1]. Its molecular formula C6HCl2N5 and molecular weight of 214.01 g/mol distinguish it from non-halogenated or mono-chlorinated analogs, endowing it with higher electrophilic density that enables two sequential derivatization steps without intermediate deprotection or functional-group interconversion.

Why 4,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidine-3-carbonitrile Cannot Be Replaced by Generic Analogs in Multi-Step Synthetic Routes


Attempts to replace 4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine-3-carbonitrile with its closest commercial alternatives—such as 4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine (lacking the 3-CN handle) or 4-chloro-1H-pyrazolo[3,4-d]pyrimidine-3-carbonitrile (single leaving group)—compromise either the synthetic convergence or the functional-group density required by modern lead-optimization workflows . The absence of the C-3 carbonitrile eliminates a critical hydrogen-bond acceptor, a known pharmacophoric element that contributes to kinase hinge-region binding [1]; meanwhile, the loss of a second chlorine atom reduces the scaffold's capacity for sequential SNAr decoration, forcing the chemist into lower-yielding, multi-step functional-group interconversions [2]. These structural deletions are not trivial isosteric replacements but represent a stepwise erosion of the three-vector derivatization capability that defines the procurement value of the 4,6-dichloro-3-carbonitrile scaffold.

3. Quantitative Differentiation of 4,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidine-3-carbonitrile Against Closest Analogs


Bis-Electrophilic Reactivity Superiority Over Mono-Chlorinated 3-Carbonitrile Analogs

In head-to-head synthetic utility assessments, 4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine-3-carbonitrile enables two sequential nucleophilic aromatic substitution (SNAr) reactions at positions 4 and 6, compared to only a single substitution event available from the closest mono-chlorinated analog, 4-chloro-1H-pyrazolo[3,4-d]pyrimidine-3-carbonitrile . This bis-electrophilic character permits the synthesis of 1,4,6-trisubstituted libraries in a single telescoped sequence, a capability that is structurally impossible for mono-chloro analogs without additional halogenation steps [1]. The 3-carbonitrile group remains intact throughout both substitution events, retaining the hydrogen-bond acceptor motif required for kinase hinge-region interactions as demonstrated in CDK2 inhibitor series [1].

Medicinal Chemistry Scaffold Derivatization Sequential S_NAr

Enhanced Hydrogen-Bond Acceptor Capacity Versus 3-Des-Cyano Analog

The carbonitrile group at position 3 provides a calculated polar surface area (PSA) contribution of approximately 23.8 Ų and serves as a hydrogen-bond acceptor, a key pharmacophoric element for kinase hinge-region binding [1]. The 3-des-cyano analog, 4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine (CAS 42754-96-1), lacks this H-bond acceptor entirely. In the context of CDK2 inhibitor design, pyrazolo[3,4-d]pyrimidines with a 3-cyano substituent have demonstrated improved binding affinity through an additional hinge-region hydrogen bond with backbone NH of Leu83 [1]. While direct biochemical comparison data for the target compound versus its 3-H analog is not available in the public domain, class-level inference from structurally characterized CDK2 co-crystal structures strongly supports that the C-3 carbonitrile provides a non-trivial binding contribution [2].

Kinase Inhibition Pharmacophore Design Hinge-Region Binding

Purity Benchmarking and Batch-to-Batch Consistency for Reliable Parallel Synthesis

Commercially, 4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine-3-carbonitrile is offered at certified purities of ≥97% (Leyan) and ≥98% (MolCore, NLT specification), with analytical documentation provided . In contrast, the closest mono-chlorinated analog, 4-chloro-1H-pyrazolo[3,4-d]pyrimidine-3-carbonitrile, is listed at 95% minimum purity by one vendor and 97% by another, with a narrower supplier base and longer lead times (8–12 weeks) . Higher initial purity of the bis-chloro scaffold reduces the burden of purification post-first-derivatization, minimizing mass loss in subsequent steps and preserving the stoichiometric ratio required for high-throughput parallel synthesis.

Parallel Synthesis Procurement Quality Intermediate Reproducibility

Molecular Weight Efficiency vs. Higher-Molecular-Weight 4,6-Bis(alkylthio) Analogs

With a molecular weight of 214.01 g/mol, the target compound is 41–50% lighter than the 4,6-bis(methylthio) analog 1H-pyrazolo[3,4-d]pyrimidine-3-carbonitrile, 4,6-bis(methylthio)- (CAS 73236-31-4, MW ~310 g/mol) and other 4,6-bis(alkylthio) congeners . This lower starting molecular weight provides a superior fragment-like profile (MW < 250 Da) and greater ligand efficiency potential, as each added substituent contributes to biological target binding without being penalized by a high starting mass [1]. The chlorine atoms, unlike methylthio groups, also serve as traceless linkers: they are replaced during derivatization, contributing zero additional molecular weight to the final ligand, thereby maximizing lead efficiency indices.

Fragment-Based Drug Design Lead Efficiency Scaffold Optimization

4. Application Scenarios Where 4,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidine-3-carbonitrile Outperforms Alternatives


Parallel Library Synthesis of 1,4,6-Trisubstituted Kinase Inhibitor Candidates

When generating a 96-well plate library of 1,4,6-trisubstituted pyrazolo[3,4-d]pyrimidines for kinase selectivity profiling, the bis-chloro scaffold enables a one-pot, two-step S_NAr sequence: first introducing an amine at C-4 under mild conditions, followed by a second amine or alcohol at C-6 under slightly elevated temperature, without intermediate purification. This telescoped protocol is not achievable with 4-chloro-1H-pyrazolo[3,4-d]pyrimidine-3-carbonitrile, which would require a separate halogenation step to install the second leaving group, adding at least one day of synthesis time per library. The 3-carbonitrile remains intact, providing a conserved H-bond acceptor for hinge-region engagement as demonstrated in CDK2 inhibitor series [1].

Fragment-Based Lead Generation with Hinge-Binder Pharmacophore

The compound's molecular weight of 214 g/mol and embedded 3-carbonitrile hinge-binding motif make it directly suitable as a fragment starting point for kinase drug discovery. Unlike the heavier 4,6-bis(methylthio)-3-carbonitrile analog (MW ~310 g/mol), the bis-chloro scaffold allows fragment growth while maintaining Rule-of-Five compliance, a critical advantage when optimizing ligand efficiency. The scaffold's computed logP of approximately 1.8 and PSA of 84.6 Ų place it within favorable drug-like property space pre-derivatization .

Biochemical Probe Synthesis Requiring Defined Stoichiometry

For the synthesis of chemical probes where exact 1:1 stoichiometry with a protein target must be preserved through purification, the documented ≥98% purity specification reduces the risk of introducing inactive, closely-related impurities that could co-purify and confound biophysical assay results (e.g., SPR, ITC). The broader supplier base and ISO-certified quality systems further lower the procurement risk compared to the mono-chloro analog, which is available from fewer sources with longer lead times.

Structure-Activity Relationship Exploration of C-6 Substituents Against CDK2

In SAR campaigns targeting CDK2, where C-6 substituents significantly modulate both potency and selectivity against CDK1 and CDK9, the availability of a pre-installed, reactive chlorine at C-6 allows direct diversification. This contrasts with scaffolds where C-6 is already substituted (e.g., 4,6-bis(methylthio) or pre-aminated derivatives), which would require deprotection or functional group interconversion before SAR exploration. Published 4,6-disubstituted pyrazolo[3,4-d]pyrimidine CDK2 inhibitors demonstrate IC50 values ranging from sub-micromolar to low micromolar, underscoring the scaffold's validated utility [2].

Quote Request

Request a Quote for 4,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidine-3-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.